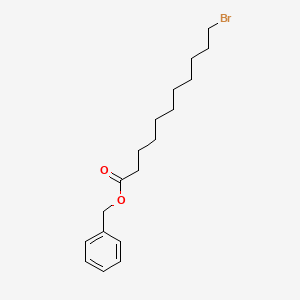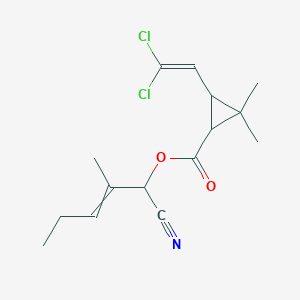
Pentmethrin
Übersicht
Beschreibung
Pentmethrin is a synthetic pyrethroid insecticide widely used in agriculture, public health, and household pest control. It is known for its high efficacy against a broad range of insects, including mosquitoes, ticks, and agricultural pests. This compound is a derivative of natural pyrethrins extracted from Chrysanthemum cinerariaefolium and is designed to be more stable and effective than its natural counterparts .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Pentmethrin is synthesized through the esterification of chrysanthemic acid with 3-phenoxybenzyl alcohol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The process yields a mixture of cis and trans isomers, which are then separated and purified .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification reactions followed by distillation and crystallization to obtain the pure compound. The process is optimized for high yield and purity, ensuring that the final product meets regulatory standards for use in various applications .
Analyse Chemischer Reaktionen
Types of Reactions
Pentmethrin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various degradation products, which are less toxic and more environmentally friendly.
Hydrolysis: In the presence of water, this compound can hydrolyze to form chrysanthemic acid and 3-phenoxybenzyl alcohol.
Photodegradation: Exposure to sunlight can break down this compound into less harmful compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of this compound.
Photodegradation: Ultraviolet light is used to study the photodegradation pathways of this compound.
Major Products Formed
Oxidation: Various carboxylic acids and alcohols.
Hydrolysis: Chrysanthemic acid and 3-phenoxybenzyl alcohol.
Photodegradation: Multiple smaller organic molecules.
Wissenschaftliche Forschungsanwendungen
Pentmethrin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the behavior of pyrethroids in various chemical reactions.
Biology: Investigated for its effects on insect physiology and behavior.
Medicine: Studied for its potential use in treating parasitic infections like scabies and lice.
Industry: Used in the development of new insecticidal formulations and pest control strategies
Wirkmechanismus
Pentmethrin acts on the nerve cell membrane of insects to disrupt the sodium channel current, which regulates the polarization of the membrane. This disruption leads to delayed repolarization and paralysis of the pests, ultimately causing their death. The compound specifically targets the sodium channels in the nerve cells, making it highly effective against a wide range of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Permethrin: Another synthetic pyrethroid with similar insecticidal properties but different chemical structure.
Cypermethrin: Known for its higher toxicity and longer residual activity compared to pentmethrin.
Deltamethrin: Highly effective against a broad range of pests but with different environmental persistence.
Uniqueness of this compound
This compound is unique due to its balanced efficacy and safety profile. It provides effective pest control while being less toxic to mammals compared to other pyrethroids like cypermethrin. Its relatively short environmental persistence also makes it a more environmentally friendly option .
Eigenschaften
IUPAC Name |
(1-cyano-2-methylpent-2-enyl) 3-(2,2-dichloroethenyl)-2,2-dimethylcyclopropane-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19Cl2NO2/c1-5-6-9(2)11(8-18)20-14(19)13-10(7-12(16)17)15(13,3)4/h6-7,10-11,13H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWOGKNOZXPLBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=C(C)C(C#N)OC(=O)C1C(C1(C)C)C=C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6058186 | |
| Record name | Pentmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79302-84-4 | |
| Record name | Pentmethrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6058186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



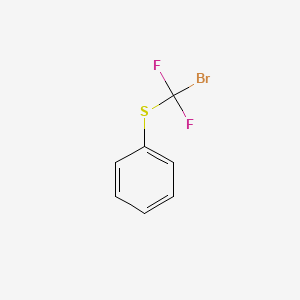
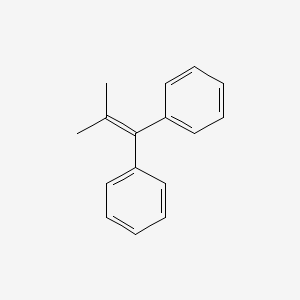



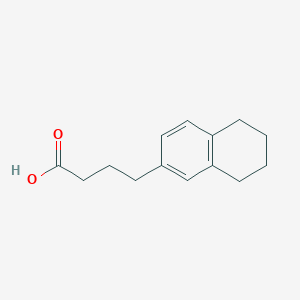


![9,9'-Spirobi[fluorene]-2-carbonitrile](/img/structure/B3057261.png)
